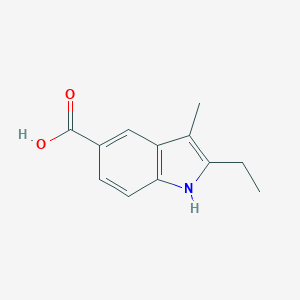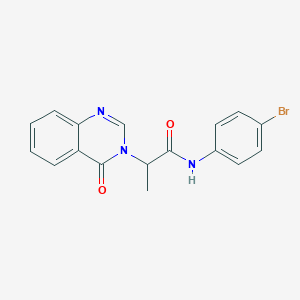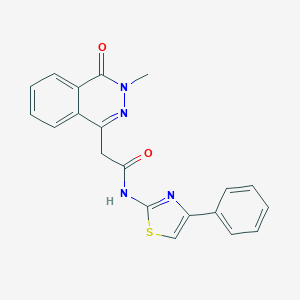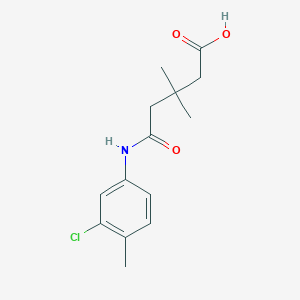![molecular formula C22H18N2O5S B277356 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate, also known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications.
Wirkmechanismus
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate also inhibits the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is its versatility in various scientific research applications. However, one of the limitations of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate. One area of research is the development of more efficient synthesis methods for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate. Another area of research is the identification of new potential applications for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate, such as in the treatment of other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, and has potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate.
Synthesemethoden
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is synthesized by the reaction of 4-aminophenyl 2-methoxybenzoate with 1,1-dioxido-1,2-benzothiazole-3-thione in the presence of methyl iodide. The reaction is carried out in a solvent mixture of dichloromethane and methanol at room temperature.
Wissenschaftliche Forschungsanwendungen
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H18N2O5S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O5S/c1-24(21-18-8-4-6-10-20(18)30(26,27)23-21)15-11-13-16(14-12-15)29-22(25)17-7-3-5-9-19(17)28-2/h3-14H,1-2H3 |
InChI-Schlüssel |
JSCZELBZEVJXCM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
